![molecular formula C18H12S2 B13038321 (E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene](/img/structure/B13038321.png)
(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of two benzo[b]thiophene groups attached to an ethene moiety in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene can be achieved through several methods. One common approach involves the use of aryne intermediates and alkynyl sulfides. The reaction between o-silylaryl triflates and alkynyl sulfides in the presence of a catalyst leads to the formation of benzothiophene derivatives . Another method involves the regioselective coupling reactions and electrophilic cyclization reactions . These reactions typically require specific conditions such as the presence of a Lewis acid catalyst and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, electrochemical methods have been explored for the synthesis of benzothiophene derivatives, offering a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the benzothiophene rings.
Scientific Research Applications
(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Medicine: Benzothiophene derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: Another benzothiophene derivative used in the treatment of breast cancer.
DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): A compound used in organic electronics.
Uniqueness
(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene is unique due to its specific structural configuration and the presence of two benzo[b]thiophene groups. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and utility.
Properties
Molecular Formula |
C18H12S2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-[(E)-2-(1-benzothiophen-5-yl)ethenyl]-1-benzothiophene |
InChI |
InChI=1S/C18H12S2/c1(13-3-5-17-15(11-13)7-9-19-17)2-14-4-6-18-16(12-14)8-10-20-18/h1-12H/b2-1+ |
InChI Key |
DFAIAFKMPZOUSM-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC2=C(C=CS2)C=C1/C=C/C3=CC4=C(C=C3)SC=C4 |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C=CC3=CC4=C(C=C3)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


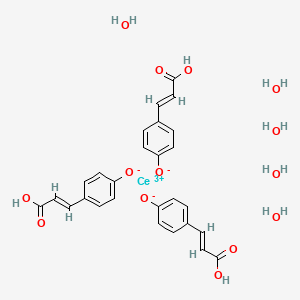
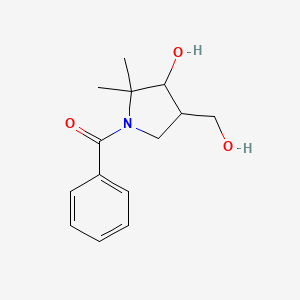
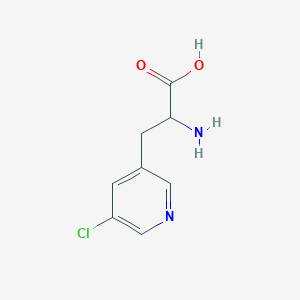
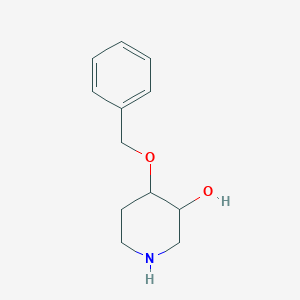

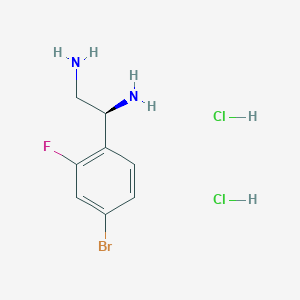
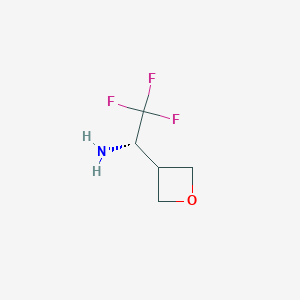
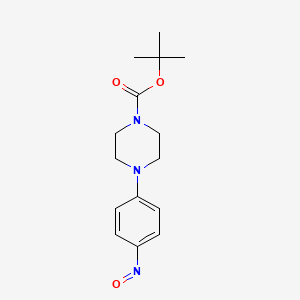
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)
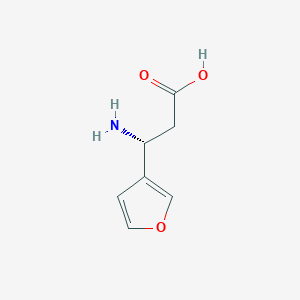
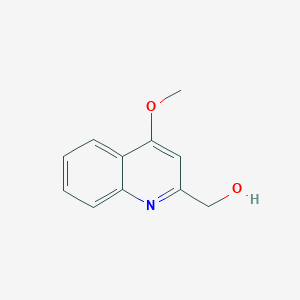
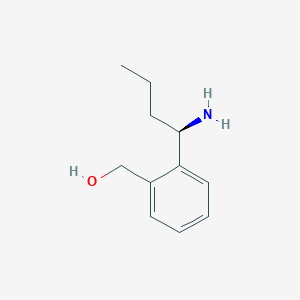
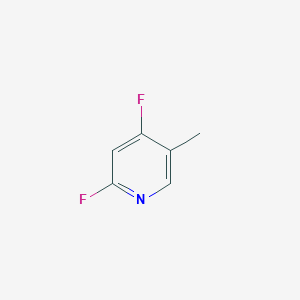
![(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038315.png)
